molecular formula C23H44O2 B14400559 3-Methyl-1-oxacyclotricosan-2-one CAS No. 88375-19-3

3-Methyl-1-oxacyclotricosan-2-one

Cat. No.: B14400559
CAS No.: 88375-19-3
M. Wt: 352.6 g/mol
InChI Key: QILHMKXNMRNGJJ-UHFFFAOYSA-N
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Description

3-Methyl-1-oxacyclotricosan-2-one is an organic compound with a complex structure that includes a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxacyclotricosan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a hydroxy acid with a dehydrating agent can lead to the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxacyclotricosan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-oxacyclotricosan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxacyclotricosan-2-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form a carboxylic acid, which can then interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxacyclotricosan-2-one: shares similarities with other lactones such as γ-butyrolactone and δ-valerolactone.

    γ-Butyrolactone: A smaller lactone with different reactivity and applications.

    δ-Valerolactone: Another lactone with a different ring size and properties.

Uniqueness

This compound is unique due to its larger ring size and the presence of a methyl group, which influences its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

88375-19-3

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

3-methyl-oxacyclotricosan-2-one

InChI

InChI=1S/C23H44O2/c1-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-25-23(22)24/h22H,2-21H2,1H3

InChI Key

QILHMKXNMRNGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCCCCCCCCCCOC1=O

Origin of Product

United States

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